molecular formula C10H6O3 B1345504 Phenylmaleic anhydride CAS No. 36122-35-7

Phenylmaleic anhydride

Cat. No.: B1345504
CAS No.: 36122-35-7
M. Wt: 174.15 g/mol
InChI Key: QZYCWJVSPFQUQC-UHFFFAOYSA-N
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Description

Phenylmaleic anhydride is an organic compound with the molecular formula C10H6O3. It belongs to the class of furan derivatives and is characterized by a furan ring substituted with a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylmaleic anhydride can be synthesized through various methods. One common synthetic route involves the reaction of maleic anhydride with benzene in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the same basic principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenylmaleic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenylmaleic anhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenylmaleic anhydride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylfuran-2,5-quinone
  • 3-Phenylfuran-2,5-dion
  • 3-Phénylfuran-2,5-dione

Uniqueness

Phenylmaleic anhydride is unique due to its specific substitution pattern and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of its chemical stability and versatility in synthetic applications .

Properties

IUPAC Name

3-phenylfuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYCWJVSPFQUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189699
Record name 3-Phenylfuran-2,5-dione
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36122-35-7
Record name Phenylmaleic anhydride
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Record name Phenylmaleic anhydride
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Record name 36122-35-7
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Record name 3-phenylfuran-2,5-dione
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Record name PHENYLMALEIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

Following the general procedure of Example I, 150 mmols of maleic anhydride were reacted with 25 mmols of distilled aniline in 60 mL of acetonitrile and in the presence of 38 mmols of concentrated HCl and 2.5 mmols of cuprous oxide. The process resulted in a 29.2% yield of 3-phenylmaleic anhydride.
Quantity
150 mmol
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step Two
Name
Quantity
38 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous oxide
Quantity
2.5 mmol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the same autoclave as used in Example 1, 50 ml of benzene, 0.98 g of maleic anhydride and 0.019 g of Rh4 (CO)12 were charged, followed by supply of carbon monoxide under 30 kg/cm2. The charge in the autoclave was heated at 220° C. for 7 hours. The reaction mixture was cooled and benzene was removed by distillation under reduced pressure. The residue was separated by silica column chromatography to obtain 0.363 g of phenylmaleic anhydride and 0.136 g of succinic anhydride. Each product was identified based on the infrared absorption spectrum (hereinafter referred to as "IR") of the standard substance and the retention time in GC.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylmaleic anhydride
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Phenylmaleic anhydride
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Phenylmaleic anhydride
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of the synthesis of Gymnoascolide A?

A1: Gymnoascolide A is a natural product with reported antifungal activity. The synthesis of Gymnoascolide A, as described in the research, [, ] showcases a practical approach to obtaining this compound and its analog, 4-benzyl-3-phenylfuran-2,5-dione, from readily available starting materials. This successful synthesis paves the way for further investigations into the biological activity and potential applications of these compounds.

Q2: What are the key reactions involved in the synthesis of 3-benzyl-4-phenylfuran-2,5-dione, a precursor to Gymnoascolide A?

A2: The synthesis of 3-benzyl-4-phenylfuran-2,5-dione involves three key steps: [, ]

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